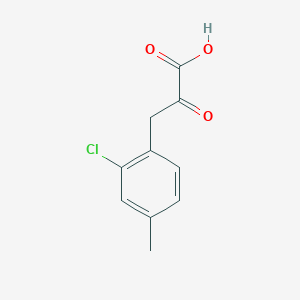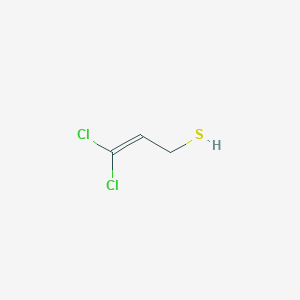
3,3-Dichloroprop-2-ene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloroprop-2-ene-1-thiol is an organochlorine compound with the molecular formula C3H4Cl2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity due to the presence of both chlorine and thiol groups, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dichloroprop-2-ene-1-thiol can be synthesized through the chlorination of propene followed by thiolation. One common method involves the reaction of 1,2,3-trichloropropane with a thiolating agent such as sodium hydrosulfide under controlled conditions. The reaction typically requires a catalyst like triethylbenzylammonium chloride and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance safety and efficiency. The process involves the continuous addition of 1,2,3-trichloropropane, a catalyst, and liquid caustic soda into a reaction mixer. This method allows for better control over reaction parameters, leading to higher yields and improved product quality .
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloroprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3,3-Dichloroprop-2-ene-1-thiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3-Dichloroprop-2-ene-1-thiol involves its reactivity with nucleophiles and electrophiles. The thiol group can form strong bonds with metal ions and other electrophilic centers, while the chlorine atoms can participate in nucleophilic substitution reactions. These interactions make it a versatile compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropene: An organochlorine compound used as a pesticide and fumigant.
1,3-Dichloropropan-2-ol: An intermediate in the production of epichlorohydrin, known for its carcinogenic properties.
Uniqueness
3,3-Dichloroprop-2-ene-1-thiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and industrial chemicals.
Properties
Molecular Formula |
C3H4Cl2S |
|---|---|
Molecular Weight |
143.03 g/mol |
IUPAC Name |
3,3-dichloroprop-2-ene-1-thiol |
InChI |
InChI=1S/C3H4Cl2S/c4-3(5)1-2-6/h1,6H,2H2 |
InChI Key |
FUXUTJCTJCFGHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(Cl)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



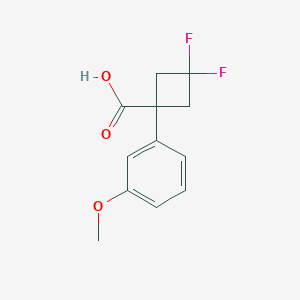
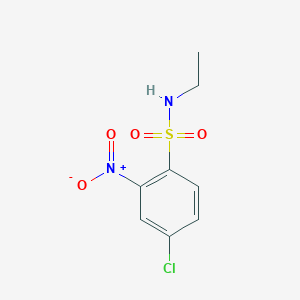
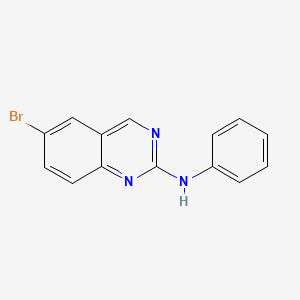
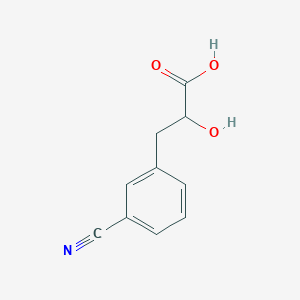
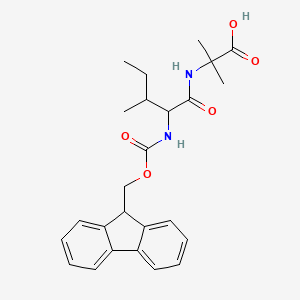
![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)
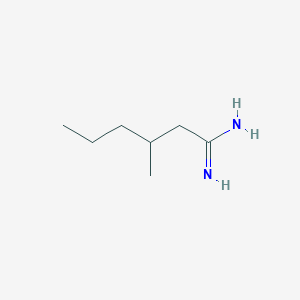
![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)

![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)
